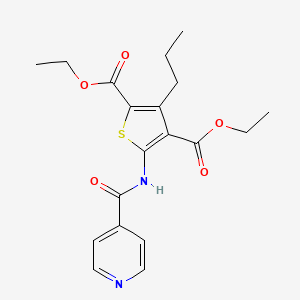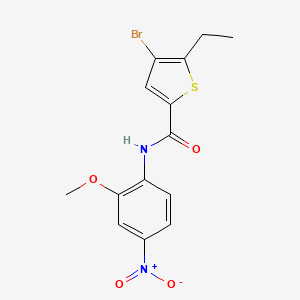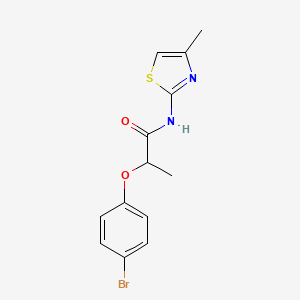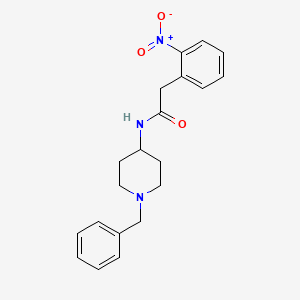![molecular formula C18H18ClFN2O4S B4180663 2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4180663.png)
2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide
説明
2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide, also known as CFTRinh-172, is a small molecule compound that has been extensively studied for its potential use in treating cystic fibrosis (CF).
科学的研究の応用
2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. 2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells in the body. Mutations in the CFTR gene result in a dysfunctional CFTR protein, leading to the thickening of mucus in the lungs and other organs.
作用機序
2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide works by inhibiting the function of the CFTR protein, which leads to a decrease in the flow of salt and water in and out of cells. This results in the thinning of mucus in the lungs and other organs, making it easier to clear and reducing the risk of infection. 2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to be effective in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of CFTR protein in cells, leading to improved function. It has also been shown to reduce inflammation in the lungs and other organs, and to improve lung function. 2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to be safe and well-tolerated in animal studies.
実験室実験の利点と制限
2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has a number of advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It can be difficult to administer to cells or animals, and its effects can be dose-dependent. It can also be difficult to interpret the results of experiments due to the complex nature of CFTR regulation.
将来の方向性
There are a number of future directions for research on 2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide. One area of focus is on optimizing the dosing and administration of the compound to maximize its effectiveness. Another area of focus is on developing new formulations of the compound that can be used in different types of experiments. Additionally, there is ongoing research on the use of 2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide in combination with other compounds to treat cystic fibrosis and other diseases. Finally, there is a need for further research to fully understand the complex mechanisms of CFTR regulation and the potential for 2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide to be used in other disease states.
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4S/c19-16-5-2-6-17(20)15(16)12-18(23)21-13-3-1-4-14(11-13)27(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBNMPPVYGFTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-chloro-4-fluorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4180586.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4180588.png)

![N-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4180597.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180598.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4180606.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4180613.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4180628.png)




